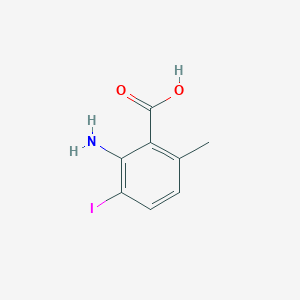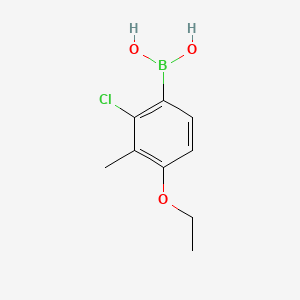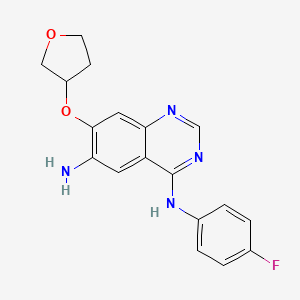
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine is an organophosphorus compound with the molecular formula C20H17OP It is a derivative of phenoxaphosphinine, characterized by the presence of two methyl groups at positions 2 and 8, and a phenyl group at position 10
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine oxide precursor in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is this compound 10-oxide.
Reduction: The major product is the reduced form of the compound, typically the phosphine.
Substitution: Depending on the substituents introduced, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It can be used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Dimethyl-10H-phenoxaphosphinine: Lacks the phenyl group at position 10.
10-Phenyl-10H-phenoxaphosphinine: Lacks the methyl groups at positions 2 and 8.
Phenoxaphosphinine: The parent compound without any substituents.
Uniqueness
2,8-Dimethyl-10-phenyl-10H-phenoxaphosphinine is unique due to the combination of its methyl and phenyl substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H17OP |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2,8-dimethyl-10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C20H17OP/c1-14-8-10-17-19(12-14)22(16-6-4-3-5-7-16)20-13-15(2)9-11-18(20)21-17/h3-13H,1-2H3 |
InChI-Schlüssel |
XWTMEAUCJVKDIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(P2C4=CC=CC=C4)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)




![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)


